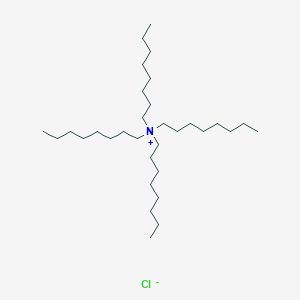
Chlorure de tétraoctylammonium
Vue d'ensemble
Description
Tetraoctylammonium chloride is a quaternary ammonium salt with the chemical formula [CH3(CH2)7]4NCl. It is commonly used as a phase transfer catalyst in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound is known for its ability to facilitate the transfer of reactants between different phases, thereby enhancing the efficiency of chemical reactions .
Applications De Recherche Scientifique
Tetraoctylammonium chloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Tetraoctylammonium chloride is a quaternary ammonium salt that is commonly used as a catalyst in organic synthesis . It is primarily used as a phase transfer catalyst and as a cationic additive in the preparation of the polyaniline-based calcium selective electrode .
Mode of Action
The mode of action of Tetraoctylammonium chloride is primarily based on its role as a phase transfer catalyst. In this role, it facilitates the migration of a reactant from one phase into another phase where reaction can take place . As a cationic additive, it aids in the preparation of the polyaniline-based calcium selective electrode .
Biochemical Pathways
Its role as a phase transfer catalyst suggests that it may influence a variety of reactions where such catalysts are employed .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to be poorly absorbed from the gastrointestinal tract and may be subject to extensive hepatic metabolism .
Result of Action
The primary result of the action of Tetraoctylammonium chloride is to facilitate reactions in organic synthesis as a phase transfer catalyst . It also aids in the preparation of the polyaniline-based calcium selective electrode .
Action Environment
The efficacy and stability of Tetraoctylammonium chloride can be influenced by various environmental factors. For instance, its effectiveness as a phase transfer catalyst may be affected by the nature of the phases, the specific reactants, and the reaction conditions
Analyse Biochimique
Biochemical Properties
Tetraoctylammonium chloride plays a significant role in biochemical reactions, primarily as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the efficiency of reactions. In biochemical contexts, tetraoctylammonium chloride interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a cationic additive in the preparation of polyaniline-based calcium selective electrodes and as a phase transfer catalyst in the Brust-Schiffrin synthesis of gold nanoparticles . These interactions are typically ionic in nature, involving the chloride ion and the quaternary ammonium cation.
Cellular Effects
Tetraoctylammonium chloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of perovskite solar cells, tetraoctylammonium chloride has been shown to improve photoluminescence and charge carrier lifetimes, indicating its role in enhancing cellular processes related to energy conversion . Additionally, it has been observed to suppress electron and hole trap density of states, thereby stabilizing cellular functions.
Molecular Mechanism
The molecular mechanism of tetraoctylammonium chloride involves its action as a cationic surfactant. It features a structure comprising four octyl chains, each incorporating an amine group. This structure allows tetraoctylammonium chloride to interact with biomolecules through ionic and hydrophobic interactions. It has been used to impede nitrate absorption in plant roots and to shield gold nanoparticles against degradation caused by light exposure . These interactions often result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetraoctylammonium chloride can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tetraoctylammonium chloride exhibits remarkable light resistance, making it a valuable compound for long-term applications . Its stability can be affected by environmental conditions such as temperature and pH, which may lead to degradation and reduced efficacy over time.
Dosage Effects in Animal Models
The effects of tetraoctylammonium chloride vary with different dosages in animal models. At lower doses, it is generally well-tolerated and does not cause significant adverse effects. At higher doses, tetraoctylammonium chloride can exhibit toxic effects, including respiratory and circulatory depression, as well as histopathologic changes such as congestion, stasis, and anoxia . These effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
Tetraoctylammonium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical functions. It has been used in the synthesis of gold nanoparticles and as a cationic additive in the preparation of calcium selective electrodes . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, tetraoctylammonium chloride is transported and distributed through interactions with transporters and binding proteins. Its cationic nature allows it to interact with negatively charged cellular components, facilitating its localization and accumulation in specific cellular compartments . These interactions are crucial for its function as a phase transfer catalyst and its role in biochemical processes.
Subcellular Localization
The subcellular localization of tetraoctylammonium chloride is influenced by its structure and interactions with cellular components. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its role in stabilizing perovskite solar cells involves its localization to the surface of perovskite films, where it enhances photoluminescence and charge carrier lifetimes . These localization patterns are essential for its biochemical activity and overall function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraoctylammonium chloride can be synthesized through the alkylation of octylamine with octyl chloride in the presence of a base. The reaction typically involves the following steps:
- Dissolve octylamine in an organic solvent such as toluene.
- Add octyl chloride dropwise to the solution while maintaining the temperature at around 50-60°C.
- Stir the reaction mixture for several hours to ensure complete alkylation.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods: In industrial settings, tetraoctylammonium chloride is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to control reaction conditions and ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraoctylammonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Phase Transfer Catalysis: It acts as a catalyst in phase transfer reactions, facilitating the transfer of reactants between aqueous and organic phases.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Reaction Conditions: These reactions are typically carried out in organic solvents such as toluene or dichloromethane at moderate temperatures (50-70°C).
Major Products:
- The major products formed from substitution reactions depend on the nucleophile used. For example, using hydroxide ions results in the formation of tetraoctylammonium hydroxide .
Comparaison Avec Des Composés Similaires
Tetrabutylammonium chloride: A quaternary ammonium salt with shorter alkyl chains, commonly used as a phase transfer catalyst.
Tetrahexylammonium chloride: Another quaternary ammonium salt with intermediate alkyl chain length.
Tetraoctylammonium bromide: Similar to tetraoctylammonium chloride but with a bromide ion instead of chloride.
Uniqueness: Tetraoctylammonium chloride is unique due to its long alkyl chains, which provide higher hydrophobicity and better solubility in organic solvents compared to its shorter-chain counterparts. This makes it particularly effective in phase transfer catalysis and other applications requiring high solubility in non-polar solvents .
Propriétés
IUPAC Name |
tetraoctylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNIPOQLGBPXPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475517 | |
| Record name | Tetraoctylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-07-3 | |
| Record name | Tetraoctylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tetraoctylammonium chloride acts as a surface passivating agent for perovskite films. [] It effectively reduces surface and grain boundary defects, which are known to cause nonradiative recombination and hinder device performance. This passivation leads to:
ANone: While the provided research papers don't explicitly state the molecular weight or spectroscopic data, the molecular formula for Tetraoctylammonium chloride is (C8H17)4NCl. It consists of a tetraoctylammonium cation [(C8H17)4N+] and a chloride anion (Cl−).
ANone: Tetraoctylammonium chloride demonstrates compatibility with various materials and exhibits stability under diverse conditions:
- Solvent extraction: It effectively extracts metal chloride salts like zinc(II), manganese(II), and iron(III) from aqueous solutions, showcasing its potential for metal recovery from industrial waste streams. []
- Electrode development: It serves as a robust sensor in chloride-selective electrodes, demonstrating stability and effectiveness in analytical applications. []
- Polymer synthesis and blending: It acts as a catalyst in the synthesis of cyclic carbonates from polymeric epoxides, and the resulting polymers exhibit good miscibility with other polymers, expanding its utility in materials science. [, ]
ANone: Tetraoctylammonium chloride acts as an efficient catalyst in various reactions:
- Cyclic carbonate synthesis: It catalyzes the reaction between carbon dioxide (CO2) and glycidyl ethers, enabling the synthesis of polycarbonates. This reaction is significant for CO2 utilization and sustainable polymer production. [, ]
- Biogas upgrading: It acts as a component in deep eutectic solvents (DESs), facilitating the capture of carbon dioxide from biogas, contributing to a cleaner fuel source. []
A: The structure of Tetraoctylammonium chloride directly influences its metal extraction capabilities. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



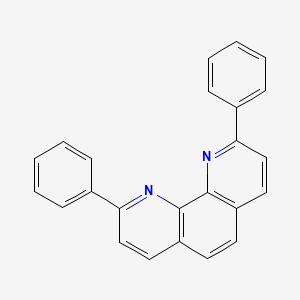

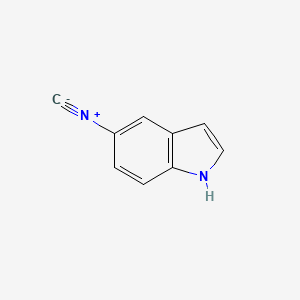
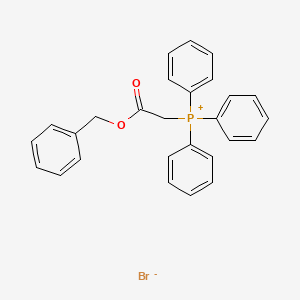
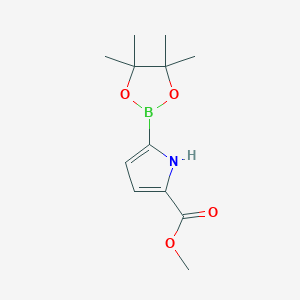
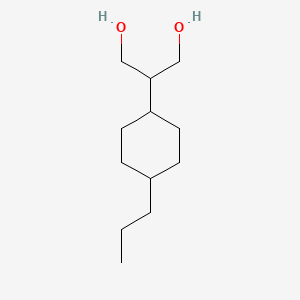
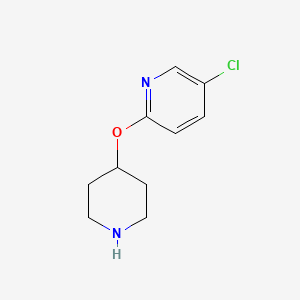
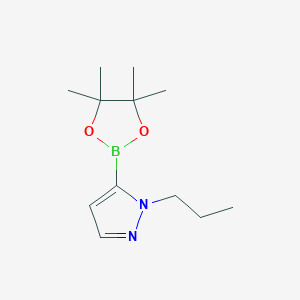
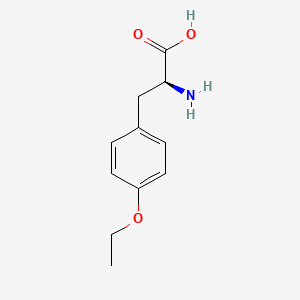


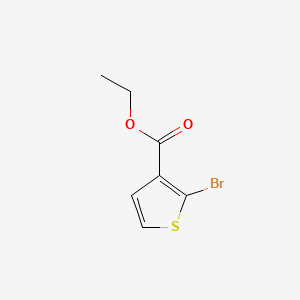
![7-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1589527.png)
